molecular formula C6H9ClN4O2 B1471395 8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione CAS No. 77350-93-7

8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B1471395
CAS No.: 77350-93-7
M. Wt: 204.61 g/mol
InChI Key: LSIOKFLIZRVFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione” is an organic compound that is used in the synthesis of various drugs and therapeutic agents. It is a member of the purine family, which is composed of nitrogen-containing compounds with a fused five- and six-membered ring structure. It is also known as a halogenated analog of Caffeine .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9ClN4O2 . Its molecular weight is 228.636 . The IUPAC Standard InChIKey is HGKPGBJNNATDRR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The total energy between different molecular sheets of “this compound” is -128.6 kJ/mol (motif ii+iii+iv+v) with the contribution of dispersion towards stabilization being 82% (-144.2 kJ/mol) as compared to that of electrostatic contribution 18% (-30.9 kJ/mol) .

Biochemical Analysis

Biochemical Properties

8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, this compound has been found to bind to the active site of bacterial cyclic nucleotide phosphodiesterases, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . These interactions highlight the compound’s potential as an anti-inflammatory and antimicrobial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2, leading to a decrease in the production of pro-inflammatory mediators. This inhibition can result in reduced inflammation and pain in cellular models. Furthermore, by preventing the breakdown of cAMP and cGMP, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . These effects underscore the compound’s potential therapeutic applications in inflammatory and infectious diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of prostaglandins. Additionally, it interacts with bacterial cyclic nucleotide phosphodiesterases, preventing the breakdown of cAMP and cGMP . These binding interactions result in the modulation of various biochemical pathways, leading to its anti-inflammatory and antimicrobial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on COX-2 and cyclic nucleotide phosphodiesterases over extended periods

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as COX-2 and cyclic nucleotide phosphodiesterases . These interactions affect the production of prostaglandins and the breakdown of cAMP and cGMP, respectively. The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and metabolite levels, further elucidating its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy as a therapeutic agent.

Properties

IUPAC Name

8-chloro-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h2-3,5,8-9H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIOKFLIZRVFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)NC(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione

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